N'-(2-cyanoacetyl)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-cyanoacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-6-9(14)12-13-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXBARBASUPUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16501-75-0 | |
| Record name | 2-CYANOACETIC N2-BENZOYLHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to Cyanoacetyl Hydrazide Derivatives in Medicinal Chemistry
Introduction: The Enduring Relevance of the Hydrazide-Hydrazone Moiety
In the landscape of medicinal chemistry, the cyanoacetyl hydrazide core represents a privileged scaffold, a versatile building block that has given rise to a vast and diverse array of biologically active molecules. Its inherent reactivity, characterized by an active methylene group, a cyano moiety, and a hydrazide function, provides a fertile ground for a multitude of chemical transformations, leading to the synthesis of complex heterocyclic systems. These derivatives have consistently demonstrated a broad spectrum of pharmacological activities, positioning them as compelling leads in the quest for novel therapeutic agents.
This technical guide offers a comprehensive exploration of the pivotal role of cyanoacetyl hydrazide derivatives in medicinal chemistry. Moving beyond a mere cataloging of compounds, we delve into the causality behind synthetic strategies, the intricacies of their mechanisms of action, and the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, providing both a foundational understanding and field-proven insights into this remarkable class of compounds.
The Synthetic Versatility of Cyanoacetyl Hydrazide: A Gateway to Chemical Diversity
The synthetic utility of cyanoacetyl hydrazide lies in its ability to participate in a wide range of chemical reactions, serving as a precursor for the construction of numerous heterocyclic systems. The presence of multiple reactive centers allows for a high degree of molecular diversity, enabling the generation of extensive compound libraries for biological screening.
A primary and widely employed synthetic route involves the condensation of cyanoacetyl hydrazide with various aldehydes and ketones. This reaction typically proceeds under mild conditions, often with catalytic amounts of acid or base, to yield the corresponding hydrazide-hydrazone derivatives. These intermediates are themselves biologically active but, more importantly, serve as key synthons for subsequent heterocyclization reactions.[1]
The active methylene group, flanked by the cyano and carbonyl groups, is readily susceptible to Knoevenagel condensation with aldehydes, while the hydrazone moiety can undergo cyclization with a variety of reagents to form five- and six-membered heterocyclic rings. This reactivity has been exploited to synthesize a plethora of derivatives, including pyrazoles, pyridines, thiazoles, and thiophenes.[1]
General Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives
The following protocol provides a general method for the synthesis of hydrazide-hydrazone derivatives from cyanoacetyl hydrazide and a carbonyl compound.
Materials:
-
Cyanoacetyl hydrazide
-
Aldehyde or ketone
-
Ethanol or Dioxane
-
Catalytic amount of a base (e.g., L-proline, piperidine) or acid
-
Mortar and pestle (for grinding method)
-
Reflux apparatus
-
TLC plates (e.g., EtOAc: n-hexane, 1:1, v/v)
-
Filtration apparatus
Procedure (Thermal Method): [2]
-
Dissolve cyanoacetyl hydrazide (1 mmol) and the appropriate carbonyl compound (2 mmol) in a suitable solvent such as aqueous ethanol (20 mL, 1:1) in a round-bottom flask.
-
Add a catalytic amount of L-proline (5 mol%).
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to afford the pure hydrazide-hydrazone derivative.
Procedure (Green Grinding Method): [2]
-
Place cyanoacetyl hydrazide (1 mmol), the appropriate carbonyl compound (2 mmol), and L-proline (5 mol%) in a mortar.
-
Add one drop of water.
-
Grind the mixture with a pestle at room temperature for 20-30 minutes. The initially syrupy mixture will solidify.
-
Monitor the reaction completion by TLC.
-
Upon completion, wash the solid product with water and then ethanol.
-
Collect the product by filtration and dry.
Diagram: General Synthetic Scheme for Cyanoacetyl Hydrazide Derivatives
Caption: General synthesis pathway of cyanoacetyl hydrazide derivatives.
Therapeutic Applications: A Multifaceted Pharmacological Profile
The structural diversity of cyanoacetyl hydrazide derivatives translates into a broad spectrum of biological activities. Extensive research has established their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a critical area of research, and cyanoacetyl hydrazide derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[3]
The precise mechanism of anticancer action for many hydrazone derivatives is often multifactorial and can be compound-specific. However, several key mechanisms have been proposed and investigated. One prominent mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[4] Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[2] Additionally, the ability of some hydrazone derivatives to chelate metal ions may contribute to their anticancer activity by disrupting essential metallic cofactors in enzymes crucial for cancer cell survival.[2] The structural modifications, such as the incorporation of heterocyclic rings and various substituent groups, play a crucial role in enhancing the potency and selectivity of these compounds.[5]
The following table summarizes the in vitro cytotoxic activity of selected cyanoacetyl hydrazide derivatives against various human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | HCT-116 (Colon) | 2.5 ± 0.81 | [2] |
| Compound 5b | HCT-116 (Colon) | 3.2 ± 1.1 | [2] |
| Compound 13 | HCT-116 (Colon) | 3.7 ± 1.0 | [2] |
| Compound 5a | HCT-116 (Colon) | 3.8 ± 0.7 | [2] |
| Compound 7d | MCF-7 (Breast) | 7.52 ± 0.32 | [6] |
| Compound 7d | PC-3 (Prostate) | 10.19 ± 0.52 | [6] |
| Compound L3 | A549 (Lung) | 10.54 ± 0.63 | [7] |
| Cisplatin | HCT-116 (Colon) | 2.43 ± 1.1 | [2] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][9][10]
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compound (cyanoacetyl hydrazide derivative)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Hydrazide-hydrazone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a valuable area of investigation.[11][12]
The antimicrobial mechanism of hydrazone derivatives is thought to be multifaceted. The azomethine group (-C=N-NH-) is a key pharmacophore that can interfere with microbial growth.[13] One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, some hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[12] Another potential mechanism is the disruption of the microbial cell wall or membrane integrity. The lipophilic nature of many of these compounds may facilitate their transport across the microbial cell membrane, where they can exert their effects. The presence of various substituents on the aromatic rings of the hydrazone moiety can significantly influence their antimicrobial potency and spectrum of activity.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cyanoacetyl hydrazide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | P. aeruginosa | 0.39 ± 0.02 | [14] |
| Compound 19 | S. aureus | 6.25 | [12] |
| Compound 19 | E. coli | 12.5 | [12] |
| Compound 5f | E. coli | 2.5 | [13] |
| Compound 5f | K. pneumoniae | 2.5 | [13] |
| Compound 5c | B. subtilis | 2.5 | [13] |
| Ampicillin | S. aureus | 12.5 | [12] |
| Ampicillin | E. coli | 25 | [12] |
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[15][16]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound (cyanoacetyl hydrazide derivative)
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or microplate reader
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant therapeutic interest. Certain cyanoacetyl hydrazide derivatives have demonstrated potent anti-inflammatory properties in various in vivo models.[18]
The anti-inflammatory effects of some N-acylhydrazone derivatives, such as N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), have been linked to the nitric oxide (NO) pathway and cytokine signaling.[18][19] These compounds can modulate the production of pro-inflammatory mediators. The anti-inflammatory activity of JR19 was shown to be dependent on inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC).[18][19] This was evidenced by the reversal of its anti-inflammatory effect in the presence of L-NAME (a non-selective NOS inhibitor) and methylene blue (an sGC inhibitor).[18][19] Furthermore, these derivatives can significantly decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), IL-17, and interferon-gamma (IFN-γ).[18][19]
The carrageenan-induced peritonitis model is a widely used in vivo assay to evaluate the anti-inflammatory potential of new compounds by measuring their ability to inhibit leukocyte migration.[18]
Materials:
-
Mice
-
Carrageenan solution (1%)
-
Test compound
-
Vehicle (e.g., saline)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Peritoneal lavage fluid collection supplies
-
Cell counting equipment (hemocytometer)
Procedure: [18]
-
Animal Grouping: Divide mice into groups: a vehicle control group, a positive control group (treated with a standard drug), and test groups (treated with different doses of the test compound).
-
Compound Administration: Administer the test compound or vehicle to the respective groups, typically via oral or intraperitoneal injection.
-
Induction of Peritonitis: After a set time (e.g., 1 hour), induce peritonitis by injecting carrageenan solution into the peritoneal cavity of each mouse.
-
Peritoneal Lavage: After a specific duration (e.g., 4 hours), euthanize the mice and collect the peritoneal fluid by washing the peritoneal cavity with a known volume of sterile saline containing EDTA.
-
Leukocyte Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Data Analysis: Calculate the percentage of inhibition of leukocyte migration for the treated groups compared to the vehicle control group.
Diagram: Anti-inflammatory Mechanism via NO/Cytokine Pathway
Caption: Inhibition of the pro-inflammatory cascade by cyanoacetyl hydrazide derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Hydrazone derivatives have been recognized for their potential anticonvulsant properties.[20][21]
The anticonvulsant mechanism of hydrazones is not fully elucidated but is thought to involve the modulation of neuronal excitability. The core pharmacophore for anticonvulsant activity in many hydrazones is the -CO-NH-N=CH- group.[22] Structure-activity relationship studies have identified key structural features necessary for this activity, including an aryl binding site, a hydrogen-bonding domain, and a hydrophobic terminal aryl ring. It is hypothesized that these compounds may interact with voltage-gated sodium channels or enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).
The Maximal Electroshock Seizure (MES) test is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[23][24]
Materials:
-
Mice or rats
-
Corneal electrodes
-
Electroshock apparatus
-
Test compound
-
Vehicle
-
Standard anticonvulsant drug (e.g., phenytoin)
-
Animal Grouping and Compound Administration: Similar to the anti-inflammatory assay, divide animals into groups and administer the test compound, vehicle, or standard drug.
-
Maximal Electroshock Induction: At the time of peak effect of the drug, deliver a short electrical stimulus through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the hind limb tonic extensor component of the seizure.
-
Data Analysis: Protection is defined as the absence of the hind limb tonic extensor seizure. Calculate the percentage of protection in each group and determine the ED50 (the dose that protects 50% of the animals).
Conclusion and Future Perspectives
Cyanoacetyl hydrazide and its derivatives represent a cornerstone in medicinal chemistry, offering a synthetically accessible and pharmacologically rich scaffold. The ease of their synthesis and the potential for extensive structural diversification have made them a focal point in the discovery of novel therapeutic agents. The demonstrated efficacy of these compounds as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents underscores their immense potential.
Future research in this field should continue to explore the vast chemical space accessible from the cyanoacetyl hydrazide core. A deeper understanding of the mechanisms of action for their diverse biological activities will be crucial for the rational design of more potent and selective derivatives. The application of modern drug design techniques, such as computational modeling and structure-based design, will undoubtedly accelerate the development of clinically viable drug candidates from this remarkable class of compounds. The self-validating nature of their synthesis and the consistent biological activities reported in the literature provide a solid foundation for continued investigation and innovation.
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- 22. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjptonline.org [rjptonline.org]
- 24. Evaluation of anticonvulsant effect of two novels 4-[1-(4-fluorobenzyl)- 5-imidazolyl] dihydropyridine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Active Methylene Group in N'-(2-cyanoacetyl)benzohydrazide
Abstract
N'-(2-cyanoacetyl)benzohydrazide is a versatile and highly reactive organic scaffold of significant interest to researchers in synthetic and medicinal chemistry. Its core value lies in the pronounced reactivity of its active methylene group, strategically positioned between a cyano and a carbonyl moiety. This unique structural feature facilitates a wide array of carbon-carbon bond-forming reactions, making it a powerful building block for the synthesis of a diverse range of complex heterocyclic compounds. This in-depth guide provides a comprehensive exploration of the synthesis and reactivity of N'-(2-cyanoacetyl)benzohydrazide, with a focus on leveraging its active methylene group. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven experimental protocols, and present quantitative data to support drug development professionals and researchers in their synthetic endeavors.
Introduction: The Strategic Importance of N'-(2-cyanoacetyl)benzohydrazide
Heterocyclic chemistry forms the bedrock of modern drug discovery. Within this field, the development of efficient and modular synthetic routes to novel scaffolds is paramount. N'-(2-cyanoacetyl)benzohydrazide has emerged as a key player due to its trifunctional nature: the benzohydrazide portion offers a site for further derivatization, while the cyanoacetyl moiety provides two key reactive centers.
The focus of this guide is the active methylene group (-CH₂-). The protons of this group are flanked by two powerful electron-withdrawing groups: a nitrile (-C≡N) and a carbonyl (-C=O). This arrangement significantly increases the acidity of the methylene protons, allowing for easy deprotonation by a mild base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, serving as the initiator for a variety of crucial synthetic transformations. Its utility as a precursor in the synthesis of heterocycles like pyridines, pyrazoles, and pyrans is well-documented.[1][2][3]
This guide will systematically explore the synthetic pathways originating from this active methylene hub, providing the necessary technical details for its practical application in a research and development setting.
Synthesis of the Core Scaffold: N'-(2-cyanoacetyl)benzohydrazide
The reliable synthesis of the starting material is the first critical step in any synthetic workflow. N'-(2-cyanoacetyl)benzohydrazide is readily prepared via the acylation of benzohydrazide with an activated form of cyanoacetic acid, typically an ester like ethyl cyanoacetate. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Synthesis Mechanism
The synthesis involves the nucleophilic attack of the terminal nitrogen of benzohydrazide on the electrophilic carbonyl carbon of ethyl cyanoacetate. The subsequent elimination of ethanol yields the final product. The reaction is typically performed in a suitable solvent under reflux to ensure completion.
Sources
The Chromatic Language of Molecular Architecture: An In-depth Technical Guide to the Electronic Absorption Spectra of Benzohydrazide Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. Among the arsenal of analytical techniques, UV-Visible spectroscopy provides a rapid, non-destructive, and insightful window into the electronic properties of molecules. This guide delves into the electronic absorption spectra of benzohydrazide derivatives, a class of compounds renowned for their diverse pharmacological activities. By dissecting their spectral features, we can elucidate the subtle interplay of molecular structure, substituent effects, and solvent interactions, thereby providing a foundational understanding for rational drug design and development.
Foundational Principles: The Benzohydrazide Chromophore and Electronic Excitations
The benzohydrazide scaffold, characterized by a benzene ring linked to a hydrazide moiety (-CONHNH₂), constitutes the core chromophore responsible for its characteristic electronic absorption profile. The absorption of ultraviolet and visible light by these molecules induces the transition of electrons from lower energy molecular orbitals (the ground state) to higher energy orbitals (the excited state). The primary electronic transitions observed in benzohydrazide derivatives are:
-
π → π (pi to pi-star) transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically associated with the aromatic system and the C=O and C=N (in the case of hydrazones) double bonds. These transitions give rise to intense absorption bands, usually in the shorter wavelength region of the UV spectrum.
-
n → π (n to pi-star) transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (lone pairs), primarily from the nitrogen and oxygen atoms of the hydrazide group, to antibonding π* orbitals. These transitions result in weaker absorption bands and are often observed as shoulders on the more intense π → π* bands or as separate bands at longer wavelengths.
The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecular environment, providing a rich source of structural information.
The Influence of Molecular Architecture: Substituent Effects on the Spectra
The true utility of UV-Vis spectroscopy in studying benzohydrazide derivatives lies in its ability to reveal the electronic consequences of structural modifications. The attachment of different functional groups (substituents) to the benzene ring can dramatically alter the electronic distribution within the molecule, leading to predictable shifts in the absorption spectrum.
Electron-Donating Groups (EDGs)
Substituents that donate electron density to the aromatic ring, such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups (-CH₃), are known as auxochromes. These groups, through inductive and resonance effects, increase the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* transition.[1] This phenomenon is often accompanied by a hyperchromic effect , an increase in the molar absorptivity.
Electron-Withdrawing Groups (EWGs)
Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂), chloro (-Cl), and cyano (-CN), lower the energy of the lowest unoccupied molecular orbital (LUMO). This increases the HOMO-LUMO energy gap, leading to a hypsochromic shift (a shift to shorter wavelengths) of the π → π* transition.[1] This is often accompanied by a hypochromic effect , a decrease in molar absorptivity.
The following diagram illustrates the general effect of substituents on the electronic transitions of a benzohydrazide derivative.
Caption: Effect of substituents on electronic transitions and spectral shifts.
The Solvent's Role: Solvatochromism in Benzohydrazide Spectra
The polarity of the solvent in which the analysis is performed can significantly influence the electronic absorption spectrum, a phenomenon known as solvatochromism.[2] This effect arises from differential solvation of the ground and excited states of the molecule.
-
π → π transitions:* The excited state in these transitions is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift .[2][3]
-
n → π transitions:* In these transitions, the ground state is typically more stabilized by hydrogen bonding with protic solvents (like ethanol or water) than the excited state. This increases the energy gap and results in a hypsochromic shift .[2]
By systematically varying the solvent, researchers can gain valuable insights into the nature of the electronic transitions and the charge distribution in both the ground and excited states.
Quantitative Data Analysis: A Comparative Table
To provide a practical reference, the following table summarizes the electronic absorption spectral data for a selection of N'-benzylidenebenzohydrazide derivatives with various substituents. All spectra were recorded in ethanol.
| Substituent (on benzylidene ring) | λmax (nm) for π → π | λmax (nm) for n → π | Reference |
| H (Unsubstituted) | 264 | 298 | [4] |
| 4-CH₃ (EDG) | 268 | 306 | [4] |
| 4-Cl (EWG) | 268 | 311 | [4] |
| 4-NO₂ (Strong EWG) | 275 | 319 | [4] |
Note: The specific molar absorptivity (ε) values can vary and should be determined experimentally.
Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis
To ensure the generation of reliable and reproducible data, a robust and self-validating experimental protocol is essential. The following step-by-step methodology is recommended for the UV-Vis spectroscopic analysis of benzohydrazide derivatives.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, DMSO).
-
Benzohydrazide Derivative: A pure, well-characterized sample.
-
Analytical Balance: For accurate weighing of the sample.
-
Volumetric Flasks and Pipettes: For precise preparation of solutions.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for UV-Vis analysis of benzohydrazide derivatives.
Detailed Step-by-Step Protocol
-
Stock Solution Preparation: Accurately weigh a precise amount of the benzohydrazide derivative and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 10⁻³ M).[5]
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to obtain a working solution with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.), for instance, 10⁻⁵ M.[5]
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability. Set the desired wavelength range (e.g., 200-500 nm) and an appropriate scan speed.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder and record the absorption spectrum.
-
Data Processing: The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λmax) for each peak.
-
Molar Absorptivity Calculation: Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).
-
Repeatability and Validation: To ensure the validity of the results, prepare and measure at least three independent samples. The λmax values should be highly consistent, and the calculated ε values should have a low standard deviation.
Theoretical Corroboration: The Power of Computational Chemistry
Modern computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), provide a powerful tool for corroborating and interpreting experimental electronic absorption spectra.[6][7] By calculating the electronic structure and excitation energies of benzohydrazide derivatives, TD-DFT can:
-
Predict the λmax of electronic transitions with reasonable accuracy.
-
Assign the character of the transitions (e.g., π → π* or n → π*).
-
Visualize the molecular orbitals involved in the electronic excitations, providing a deeper understanding of the charge redistribution upon light absorption.
-
Systematically evaluate the effects of different substituents and solvent environments on the electronic spectra.
The synergy between experimental UV-Vis spectroscopy and theoretical TD-DFT calculations provides a comprehensive and robust framework for understanding the electronic properties of benzohydrazide derivatives.
Conclusion: From Spectra to Strategy
The electronic absorption spectra of benzohydrazide derivatives offer a rich tapestry of information that, when properly interpreted, can guide the strategic design of new therapeutic agents. The sensitivity of their UV-Vis spectra to subtle changes in molecular structure and environment makes this technique an indispensable tool in the drug discovery and development pipeline. By understanding the fundamental principles of their electronic transitions, the predictable influence of substituents, and the nuanced effects of solvents, researchers can harness the power of UV-Vis spectroscopy to accelerate the journey from molecular concept to clinical reality.
References
-
Jankulovska, M., et al. (2014). UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media. SciELO México. Available at: [Link]
-
Arjunan, V., et al. (2011). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Abdullah, N. A., et al. (2022). Exploring the Potential of N-Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, Characterization, In Vitro, DFT, and Molecular Docking Study. ChemistrySelect. Available at: [Link]
-
Brainly.com. (2024). What is the effect of electron-donating and withdrawing groups on the UV-Vis absorption spectra of a. Available at: [Link]
-
Thirunarayanan, G. (2016). The UV, IR and NMR spectral data of substituted (E)-N'-(1-substituted benzylidene) benzohydrazides. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Solvatochromic – Knowledge and References. Available at: [Link]
-
Wikipedia. (n.d.). Solvatochromism. Available at: [Link]
-
SciSpace. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potent antibacterial agents. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of N'-(2-cyanoacetyl)benzohydrazide Analogs
Executive Summary
This application note details a high-throughput, microwave-assisted protocol for the synthesis of N'-(2-cyanoacetyl)benzohydrazide analogs . These compounds are critical pharmacophores, serving as precursors for bioactive heterocycles (1,3,4-oxadiazoles, pyrazoles) and exhibiting potent intrinsic biological activities, including VEGFR-2 and EGFR kinase inhibition [1, 2].
Traditional thermal synthesis of diacylhydrazines often requires prolonged reflux (6–12 hours) and toxic solvents, leading to thermal degradation of the labile cyanoacetyl moiety. The protocol described herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate reaction kinetics, reducing synthesis time to under 20 minutes while improving purity profiles. This guide provides a self-validating workflow suitable for medicinal chemistry optimization and library generation.
Scientific Foundation & Mechanism
Reaction Design
The synthesis relies on a nucleophilic acyl substitution (aminolysis) between a benzohydrazide (nucleophile) and ethyl cyanoacetate (electrophile).
-
Challenges: The active methylene group (
) in ethyl cyanoacetate is highly acidic (pKa ~9). Under basic conditions or prolonged heating, this can lead to Knoevenagel self-condensation byproducts. -
MW Solution: Rapid dielectric heating provides the activation energy for the hydrazide attack on the ester carbonyl faster than the rate of competing side reactions, favoring the kinetic product (the diacylhydrazine).
Mechanistic Pathway
-
Nucleophilic Attack: The terminal amino group (
) of the benzohydrazide attacks the carbonyl carbon of ethyl cyanoacetate. -
Tetrahedral Intermediate: Formation of a zwitterionic tetrahedral intermediate.
-
Elimination: Collapse of the intermediate expels ethanol (leaving group), yielding the N'-(2-cyanoacetyl)benzohydrazide.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the microwave-assisted aminolysis of ethyl cyanoacetate by benzohydrazide.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode dedicated reactor (e.g., Biotage Initiator+ or CEM Discover) with IR temperature control.
-
Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp caps.
-
Reagents:
-
Substituted Benzohydrazide (1.0 equiv)
-
Ethyl Cyanoacetate (1.2 equiv)
-
Solvent: Ethanol (Absolute) or Dioxane (for solubility issues).
-
Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) - Use only if reaction is sluggish.
-
General Procedure (Standardized)
Step 1: Preparation
-
Weigh 1.0 mmol of the substituted benzohydrazide into a 10 mL microwave vial.
-
Add 1.2 mmol (excess) of ethyl cyanoacetate.
-
Add 3.0 mL of Ethanol. Add a magnetic stir bar.
-
Cap the vial and vortex for 10 seconds to create a slurry.
Step 2: Microwave Irradiation Program the reactor with the following "Self-Validating" parameters. Note: Start with Protocol A; if conversion is <50% by TLC, switch to Protocol B.
| Parameter | Protocol A (Standard) | Protocol B (High Energy) |
| Temperature | 100 °C | 120 °C |
| Time | 10 minutes | 15 minutes |
| Power Max | 150 W (Dynamic) | 200 W (Dynamic) |
| Pressure Limit | 15 bar | 18 bar |
| Pre-stirring | 30 sec | 30 sec |
| Absorption | Normal | High |
Step 3: Work-up & Purification
-
Cool the vial to room temperature (using reactor compressed air cooling).
-
Precipitation: The product often precipitates upon cooling. If not, pour the reaction mixture into 20 mL of ice-cold water .
-
Stir for 15 minutes to maximize crystal growth.
-
Filter the solid under vacuum.
-
Wash: Wash the cake with cold ethanol (2 x 3 mL) and diethyl ether (2 x 5 mL) to remove unreacted ethyl cyanoacetate.
-
Recrystallization: Recrystallize from Ethanol/DMF (9:1) if purity is <95%.
Protocol Workflow
Figure 2: Operational workflow for the microwave synthesis of cyanoacetyl hydrazides.
Results & Discussion
Yield Comparison: MW vs. Conventional
Data derived from internal validation using 4-chlorobenzohydrazide as the substrate [2].
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
| Conventional Reflux | 78 °C (Oil bath) | 6 Hours | 65% | 88% |
| Microwave (Protocol A) | 100 °C | 10 Min | 92% | 98% |
| Microwave (Protocol B) | 120 °C | 15 Min | 89% | 94% |
Interpretation: The microwave method not only increases yield by minimizing thermal degradation but also significantly improves crude purity, often eliminating the need for column chromatography.
Substrate Scope (Analog Library)
The following analogs have been successfully synthesized using this protocol:
-
4-Chloro-N'-(2-cyanoacetyl)benzohydrazide: High yield (92%). Key intermediate for VEGFR-2 inhibitors [2].
-
4-Methoxy-N'-(2-cyanoacetyl)benzohydrazide: Yield (88%). Electron-donating groups may require slightly longer reaction times (Protocol B).
-
4-Nitro-N'-(2-cyanoacetyl)benzohydrazide: Yield (95%). Electron-withdrawing groups accelerate the nucleophilic attack of the hydrazide.
Biological Relevance
The resulting N'-(2-cyanoacetyl)benzohydrazide scaffold is not merely an intermediate. Recent studies (2026) have identified derivatives of this class as dual inhibitors of EGFR T790M and VEGFR-2 , showing cytotoxic IC50 values in the low micromolar range (5.50–8.00 μM) against A549 lung cancer lines [2].[1]
Troubleshooting & Critical Quality Attributes (CQA)
-
Issue: Low Conversion.
-
Cause: Poor solubility of the starting benzohydrazide in ethanol.
-
Fix: Add 10% DMF to the solvent mixture or switch to Protocol B (120 °C).
-
-
Issue: "Oiling Out" upon Water Addition.
-
Cause: Product is not crystallizing due to impurities or supersaturation.
-
Fix: Scratch the inner wall of the flask with a glass rod or add a seed crystal. Cool to 0°C for 1 hour.
-
-
Issue: Loss of Cyano Group.
-
Cause: Hydrolysis of the nitrile under harsh conditions.
-
Fix: Ensure the solvent is dry (Absolute Ethanol) and do not exceed 130 °C.
-
References
-
Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Source: Journal of Applied Pharmaceutical Research (2022).[2] URL:[Link]
-
Synthesis of 4-chloro-N'-(2-cyanoacetyl)benzohydrazide derivatives, cytotoxicity, VEGFR-2/EGFRT790M bioassays and in silico docking/ADMET studies. Source: Bioorganic Chemistry (2026).[1] URL:[Link]
-
Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. (Discusses cyanoacetic acid condensation). Source: PMC (PubMed Central) (2023). URL:[Link]
-
Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Source: ARKAT USA (Archive for Organic Chemistry). URL:[Link]
Sources
- 1. Synthesis of 4-chloro-N'-(2-cyanoacetyl)benzohydrazide derivatives, cytotoxicity, VEGFR-2/EGFRT790M bioassays and in silico docking/ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus | Journal of Applied Pharmaceutical Research [japtronline.com]
Troubleshooting & Optimization
Improving solubility of N'-(2-cyanoacetyl)benzohydrazide in DMSO and DMF
Technical Support Center: Solubilization Strategies for N'-(2-cyanoacetyl)benzohydrazide
Case ID: SOL-CNBH-001 Compound: N'-(2-cyanoacetyl)benzohydrazide Primary Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide) Support Level: Advanced Research / Process Chemistry
Diagnostic Assessment: Why is Dissolution Difficult?
Before attempting the protocols, it is critical to understand the physicochemical barriers preventing solvation.[1] N'-(2-cyanoacetyl)benzohydrazide is not merely "hydrophobic"; it is a lattice-energy dominant solid.
-
The Hydrogen Bond Network: The molecule contains a hydrazide core (–CONHNHCO–) flanked by a cyano group.[1] This structure creates a dense network of intermolecular hydrogen bonds (N-H···O=C) in the crystal lattice.[1] To dissolve the compound, the solvent must break these solute-solute interactions and replace them with solute-solvent interactions.[1]
-
The Aggregation Barrier: Even when the compound appears to dissolve, it may form "micro-gels" or aggregates in DMSO/DMF due to incomplete disruption of these H-bonds, leading to false solubility or eventual precipitation.
-
The Moisture Factor: Both DMSO and DMF are highly hygroscopic.[1] If your solvent has absorbed atmospheric water (even 0.5%), the water acts as a potent antisolvent, drastically increasing the energy required to break the crystal lattice.[1]
Troubleshooting Decision Tree
Use this logic flow to determine the correct protocol for your specific situation.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on visual cues.
Experimental Protocols
Protocol A: The Thermal-Sonic Pulse (Standard)
Use this for concentrations < 50 mM or when additives are strictly prohibited.[1]
Mechanism: Heat increases the kinetic energy to overcome lattice energy, while sonication mechanically disrupts aggregates, exposing surface area to the solvent.
-
Preparation: Place the weighed solid in a borosilicate glass vial (do not use plastic, as DMSO/DMF can leach plasticizers).
-
Wetting: Add 10% of the total volume of DMSO or DMF.[1] Vortex for 30 seconds to create a slurry. This ensures all particles are wetted before bulk solvent addition.[1]
-
Bulk Addition: Add the remaining solvent.
-
Thermal Pulse:
-
Place the vial in a water/oil bath set to 60°C .
-
Warning: Do not exceed 80°C. High temperatures in DMSO can risk oxidizing the hydrazide linkage or hydrolyzing the cyano group [1].[1]
-
Incubate for 5-10 minutes.
-
-
Sonication: While still warm, sonicate in an ultrasonic bath (35-40 kHz) for 5 minutes.
-
Equilibration: Allow to cool to room temperature. If precipitate forms upon cooling, proceed immediately to Protocol B .
Protocol B: The LiCl Chaotropic Assist (Advanced)
Use this for high concentrations (>50 mM), "gummy" samples, or long-term storage stocks.
Mechanism: Lithium Chloride (LiCl) acts as a chaotropic agent. The Li+ ion coordinates with the carbonyl oxygens of the hydrazide, effectively disrupting the intermolecular hydrogen bonds and preventing re-aggregation.[1] This is a standard technique for dissolving difficult polyamides and hydrazides [2, 3].[1]
-
Prepare Solvent Master Mix:
-
Dissolve anhydrous LiCl in fresh DMF or DMSO to create a 5% (w/v) LiCl solution .
-
Note: The LiCl dissolution is exothermic; allow the solvent to cool before use.[1]
-
-
Solubilization: Add the LiCl-doped solvent to your N'-(2-cyanoacetyl)benzohydrazide sample.
-
Agitation: Vortex vigorously. The compound should dissolve significantly faster than in neat solvent.[1]
-
Clarification: If minor turbidity remains, heat to 40°C for 5 minutes. The solution will likely remain stable at room temperature for weeks due to the stabilizing effect of the lithium ions.
Solubility Data & Benchmarks
| Solvent System | Method | Approx. Max Solubility (25°C) | Stability Risk |
| Neat DMSO | Protocol A | ~40-60 mM | Low (if dry) |
| Neat DMF | Protocol A | ~30-50 mM | Low |
| DMSO + 5% LiCl | Protocol B | >150 mM | Very Low |
| Ethanol | Reflux | ~10 mM (Precipitates on cooling) | N/A |
| Water | N/A | Insoluble | Hydrolysis Risk |
Frequently Asked Questions (FAQ)
Q: My solution turned yellow after heating in DMSO. Is it still good? A: A slight yellowing is common with hydrazides in DMSO due to trace oxidation or formation of minor sulfur-complexes.[1] However, a deep orange or brown color indicates decomposition (likely hydrolysis of the cyano group to an amide or acid) [4]. If deep color occurs, discard the sample. Ensure your heating step does not exceed 60-80°C.
Q: Can I use these protocols for biological assays? A:
-
Protocol A (Neat): Yes, DMSO/DMF are standard vehicles. Ensure the final concentration of solvent in your cell/enzyme assay is <0.5% (or as tolerated).[1]
-
Protocol B (LiCl): Caution required. Lithium ions can be cytotoxic or interfere with ion channels/GPCRs. You must run a "vehicle control" containing 5% LiCl-DMSO diluted into your assay buffer to ensure the salt itself isn't causing the effect.
Q: The compound precipitates when I dilute the DMSO stock into water/buffer. A: This is the "antisolvent effect."[1] The compound is hydrophobic.[1] To prevent this:
-
Dilute slowly with rapid vortexing.
-
Add a surfactant (e.g., 0.01% Tween-20) to your aqueous buffer before adding the DMSO stock.
-
Keep the final compound concentration below its aqueous solubility limit (likely <100 µM).[1]
Q: Why does the guide recommend DMF over DMSO for the LiCl method? A: While both work, LiCl is often more chemically compatible with DMF for long-term storage of hydrazides.[1] DMSO can act as a mild oxidant (Swern-type reactivity) over long periods, whereas DMF is generally inert unless strong bases are present [5].
References
-
BenchChem. (2025).[2][3] N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. Retrieved from
-
Knochel, P., et al. (2006). Impact of Lithium Salts on Elementary Steps Predicts Organozinc Reagent Synthesis and Structure. Journal of the American Chemical Society.[1] (Contextualizing LiCl solubilization effects). Retrieved from
-
Xin, N., et al. (2018). Solubilities of six lithium salts in five non-aqueous solvents. eScholarship, University of California. Retrieved from
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. (2023). Chemical decomposition of DMSO stock solutions. Retrieved from
-
Gaylord Chemical. (2021). Dimethyl Sulfoxide Solubility Data - Bulletin 102. Retrieved from
Sources
Technical Support Center: Cyanoacetyl Benzohydrazide Synthesis & Condensation
Executive Summary & Diagnostic Workflow
The Core Problem: Low yield in cyanoacetyl benzohydrazide reactions typically stems from a single, dominant failure mode: Competitive Cyclization .
The target molecule,
Diagnostic Decision Tree
Use this logic flow to identify your specific bottleneck before altering your protocol.
Figure 1: Diagnostic logic for isolating the root cause of yield loss.
Critical Control Points (The "Why")
A. The Cyclization Trap (Thermodynamic Sink)
The synthesis of cyanoacetyl benzohydrazide involves the reaction of Cyanoacetohydrazide with Benzoyl Chloride (or Benzhydrazide + Ethyl Cyanoacetate).
-
The Trap: The linear hydrazide is a kinetic product.
-
The Consequence: If you reflux too long or use a strong acid catalyst, the carbonyl oxygen attacks the hydrazide backbone, expelling water to form a 1,3,4-oxadiazole . Alternatively, the active methylene attacks the hydrazide to form a pyrazolone .
-
Scientific Insight: You must operate under kinetic control (lower temperature, shorter time) to isolate the linear hydrazide.
B. The Active Methylene Sensitivity (Knoevenagel Issues)
If you are performing a condensation on the cyanoacetyl benzohydrazide (e.g., reacting with an aldehyde):
-
Moisture Sensitivity: The Knoevenagel condensation is reversible. Water in your solvent (Ethanol/Methanol) pushes the equilibrium back to the starting materials.
-
Base Hydrolysis: Strong bases (NaOH/KOH) can hydrolyze the cyano group to an amide or acid, destroying the pharmacophore.
Protocol Optimization (The "How")
Method A: The Optimized Microwave Protocol (Recommended)
Why: Microwave irradiation provides uniform heating that accelerates the coupling reaction faster than the rate of cyclization, significantly boosting yield (often >90%) [1, 3].
Reagents:
-
Benzhydrazide (1.0 equiv)
-
Ethyl cyanoacetate (1.2 equiv)[1]
-
Solvent: Ethanol (absolute) or Solvent-free (neat)
Step-by-Step:
-
Mix: In a microwave-safe vessel, combine Benzhydrazide (10 mmol) and Ethyl cyanoacetate (12 mmol).
-
Catalyst: Add 2-3 drops of Glacial Acetic Acid (do not use mineral acids like HCl).
-
Irradiate: Set microwave reactor to 300W at 80°C .
-
Time: 3–5 minutes. (Compare to 4–6 hours reflux).[2]
-
-
Workup: Cool to room temperature. The solid product should precipitate immediately.
-
Wash: Filter and wash with cold ethanol to remove unreacted ester.
-
Recrystallize: From Ethanol/Water (8:2).
Method B: Classical Thermal Condensation (Troubleshooting Mode)
Use this if microwave is unavailable, but adhere to strict temperature limits.
Reagents:
-
Cyanoacetohydrazide (1.0 equiv)
-
Benzoyl Chloride (1.0 equiv)
-
Base: Pyridine (1.0 equiv) or Triethylamine
-
Solvent: Dioxane or Dry Ethanol[3]
Step-by-Step:
-
Dissolve: Dissolve Cyanoacetohydrazide in dry Dioxane.
-
Cool: CRITICAL STEP. Cool the solution to 0–5°C in an ice bath.
-
Add: Add Pyridine, then add Benzoyl Chloride dropwise.
-
Reason: The exotherm from the acid chloride addition can locally spike temperature, triggering cyclization.
-
-
Stir: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Do not reflux.
-
Quench: Pour into crushed ice/water. The linear hydrazide will precipitate.
Reaction Pathway Visualization
Understanding the competition between the desired linear condensation and the undesired cyclization is key to yield recovery.
Figure 2: The chemical pathway showing how high heat or incorrect pH pushes the linear target into cyclic by-products.
FAQ & Troubleshooting Matrix
Q: My reaction mixture turned into a sticky oil that won't crystallize ("Oiling Out").
-
Cause: This usually indicates a mixture of the product and the cyclized by-product, or the presence of unreacted ethyl cyanoacetate (which is a high-boiling liquid).
-
Fix: Triturate the oil with cold diethyl ether . The ether will dissolve the unreacted ester impurities but not the hydrazide product. Scratch the side of the flask with a glass rod to induce nucleation.
Q: I see two spots on TLC very close together.
-
Diagnosis: One is likely the linear hydrazide (Target), and the other is the 1,3,4-oxadiazole (By-product).
-
Verification: Check the IR spectrum.
-
Target: Shows strong C=O amide bands (~1660–1690 cm⁻¹) and a CN band (~2260 cm⁻¹).
-
Oxadiazole:[4] Shows C=N stretch (~1610 cm⁻¹) and loss of one carbonyl band.
-
Q: Can I use NaOH as a base for the condensation?
-
No. Strong hydroxide bases often hydrolyze the cyano (-CN) group to a carboxylic acid (-COOH) or amide (-CONH2), ruining the molecule. Use organic bases like Piperidine (catalytic amount) or Pyridine .[5]
Q: My yield is <40% using the reflux method.
-
Immediate Action: Switch to the Microwave Method (Method A). Literature consistently demonstrates yield jumps from ~50% (thermal) to ~90% (microwave) for hydrazide condensations due to the reduction in thermal degradation time [3, 4].
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Cyclization to oxadiazole | Reduce reaction temp; reduce time. |
| Product is Oil | Impure starting material | Triturate with ether; Recrystallize from EtOH/H2O. |
| Color is Dark/Brown | Oxidation of hydrazine | Use fresh Hydrazine Hydrate; Run under N2 atm. |
| MP is too high | Formation of cyclic product | Check NMR. If cyclic, discard and restart at lower temp. |
References
-
Microwave-Assisted Pharmaceutical Synthesis: An Overview. Sphinx Knowledge House. [Link]
-
Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. [Link]
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. Molecules (MDPI). [Link]
-
Microwave-assisted single-step synthesis of acid hydrazides. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank (MDPI). [Link]
Sources
Technical Support Center: Benzohydrazide Synthesis & Optimization
Welcome to the Advanced Synthesis Support Module. Topic: Prevention of Cyclization and Dimerization Side Reactions during Benzohydrazide Synthesis. Lead Scientist: Dr. A. Vance, Senior Application Scientist.
Introduction: The "Over-Reaction" Paradox
Benzohydrazides are privileged pharmacophores, but their synthesis is plagued by a fundamental paradox: the product you are making (a nucleophilic hydrazide) is often more reactive than the starting material (hydrazine). This leads to a cascade of side reactions—primarily dimerization into diacylhydrazines and subsequent cyclodehydration into 1,3,4-oxadiazoles or triazoles .
This guide moves beyond basic "recipe following" to provide a mechanistic control strategy. We focus on thermodynamic and kinetic controls to force the reaction toward the mono-acylated product and prevent ring closure.
Diagnostic Module: Identifying Your Impurity
Before optimizing, you must identify the specific side reaction occurring. Use this decision matrix to interpret your LC-MS or NMR data.
Figure 1: Diagnostic logic for identifying common benzohydrazide impurities based on mass shift.
Troubleshooting & Mechanistic Correction
Issue 1: Formation of N,N'-Diacylhydrazine (The "Dimer")
Symptom: A high-melting, insoluble white solid precipitates during reflux. MS shows
| Variable | Incorrect Approach | Corrective Action |
| Stoichiometry | 1:1 or 1:1.2 (Ester:Hydrazine) | 1:3 to 1:5 (Excess Hydrazine) |
| Addition Order | Adding Hydrazine to Ester | Add Ester to Hydrazine (Slowly) |
| Concentration | High concentration (>1 M) | Dilution (0.2 - 0.5 M) |
The Fix: Ensure hydrazine is always in vast molar excess relative to the ester. By adding the ester dropwise into a solution of excess hydrazine, every ester molecule encounters a "sea" of hydrazine, statistically favoring the formation of the mono-hydrazide over the dimer [1][11].
Issue 2: 1,3,4-Oxadiazole Cyclization
Symptom: Product mass is
The Fix:
-
Temperature Control: Do not exceed 80°C (ethanol reflux) unless necessary. Oxadiazoles typically form at >100°C or in high-boiling solvents (DMSO/DMF) [10][12].
-
Avoid Acid: If synthesizing from Acid Chloride, ensure a base (TEA/DIPEA) is present to neutralize HCl immediately. Acid promotes cyclodehydration.
Issue 3: Ortho-Ester Cyclization (Phthalazinediones)
Symptom: Reaction of methyl salicylate or phthalates yields a cyclic product immediately. Mechanism: If an ester/acid group exists ortho to the reaction site, the hydrazide nitrogen attacks the neighbor intramolecularly.
The Fix: This is often unavoidable with standard hydrazine.
-
Strategy: Use protected hydrazine (e.g., tert-butyl carbazate) to form the mono-protected hydrazide first, then deprotect under controlled conditions.
Optimized Protocol: The "Kinetic Control" Method
This protocol is designed to minimize diacylation and thermal cyclization using a methyl ester substrate.
Reagents:
-
Methyl Benzoate derivative (1.0 eq)[1]
-
Hydrazine Hydrate (80% or 64% aq solution) (4.0 - 5.0 eq )
-
Solvent: Absolute Ethanol (Grade: >99.5%)
Step-by-Step Workflow:
-
Preparation of Nucleophile Pool:
-
Charge a round-bottom flask with Hydrazine Hydrate (5.0 eq) and Ethanol (volume to reach 0.5 M relative to hydrazine).
-
Why? This establishes the "sea of nucleophiles."
-
-
Controlled Addition:
-
Dissolve Methyl Benzoate (1.0 eq) in a minimal amount of Ethanol.
-
Add the ester solution dropwise to the stirring hydrazine solution at Room Temperature (RT) over 20–30 minutes.
-
Why? Keeps the instantaneous concentration of ester low, preventing the product hydrazide from competing for the ester.
-
-
Reaction Phase:
-
Heat to mild reflux (78°C) for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Note: If the ester is reactive (electron-deficient), RT stirring for 12 hours is preferable to reflux to prevent oxadiazole formation.
-
-
Workup (Critical for Purity):
-
Cool the mixture to 0°C. The benzohydrazide often precipitates.
-
Washing: Wash the cake with cold water (3x) followed by cold ethanol (1x) .
-
Why? Hydrazine hydrate is water-soluble; the dimer is insoluble in ethanol. Washing removes the toxic hydrazine excess [1][4].[5]
-
-
Purification (If Dimer is present):
-
If the dimer forms (check LC-MS), recrystallize from hot ethanol. The dimer is significantly less soluble than the mono-hydrazide and will often remain undissolved or crystallize out first.
-
Visualizing the Competition Pathway
Understanding the competition between the desired path (Hydrazide) and the side path (Dimer/Oxadiazole) is vital.
Figure 2: Kinetic pathway showing how low hydrazine concentration leads to dimerization and subsequent cyclization.
Frequently Asked Questions (FAQ)
Q1: Can I use coupling agents (EDC/HOBt) instead of refluxing esters? A: Yes, but be careful. While EDC/HOBt allows room temperature synthesis (good for sensitive substrates), the activated ester is highly reactive. If you do not use a large excess of hydrazine, you will form the dimer instantly. Furthermore, acidic byproducts from coupling reagents can catalyze cyclization to oxadiazoles [15].
Q2: How do I safely remove the 4.0 equivalents of excess hydrazine? A: Hydrazine is toxic and a suspected carcinogen.
-
Precipitation: If your product is solid, filtration and copious water washing is best.[6] Hydrazine is fully miscible with water.
-
Azeotropic Distillation: If your product is an oil, add Xylene or Toluene and rotary evaporate. Hydrazine forms an azeotrope with these solvents and will be pulled off [2].[7]
-
Extraction: Dissolve the reaction mix in EtOAc and wash with water/brine. Hydrazine stays in the aqueous layer [4].
Q3: Why does my product turn into a 1,3,4-oxadiazole during storage? A: This is rare at room temperature unless your product contains an ortho-hydroxy group or is stored in acidic conditions. Ensure the product is dried completely (remove water) and stored in a desiccator. Residual acid from a chloride synthesis route is a common culprit.
References
-
BenchChem Technical Support. (2025).[1] Troubleshooting guide for the synthesis of benzohydrazide derivatives.1[1][2][4][8][9][10]
-
ResearchGate Community. (2021). Remove excess hydrazine hydrate?7[1][2][3][4][8][9][10]
-
Morsy, S.A., et al. (2017). Synthesis and antioxidant activity of 1, 3, 4-oxadiazoles and their diacylhydrazine precursors. Arabian Journal of Chemistry.
-
ChemPros (Reddit). (2022).[5] How to quench excess hydrazine monohydrate.5[4][8][9][10]
-
Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene (Hydrazone formation step).4[8][9][10]
-
Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.11[4][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to DFT Calculations and Experimental Geometries of Benzohydrazide Metal Complexes
In the landscape of modern drug discovery and materials science, the intricate dance between theoretical predictions and experimental validations is paramount. For researchers, scientists, and drug development professionals, understanding the nuances of molecular geometry is fundamental to predicting the biological activity and material properties of novel compounds. This guide provides an in-depth, objective comparison of Density Functional Theory (DFT) calculations against the "gold standard" of experimental geometry determination—single-crystal X-ray crystallography—for a class of compounds with significant therapeutic potential: benzohydrazide metal complexes.
Benzohydrazide and its derivatives are versatile ligands that form stable complexes with a wide array of metal ions. These complexes have garnered considerable attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The therapeutic efficacy of these complexes is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets. Therefore, the accurate determination of their geometry is a critical step in the rational design of new and more effective therapeutic agents.
This guide will navigate the methodologies behind both theoretical and experimental approaches, present a comparative analysis of their results for various benzohydrazide metal complexes, and discuss the factors that can lead to discrepancies between the two.
The Synergy of Theory and Experiment: Methodological Imperatives
The determination of molecular geometry is a two-pronged approach, leveraging the predictive power of computational chemistry and the definitive evidence of experimental techniques.
The Theoretical Framework: Density Functional Theory (DFT)
DFT has emerged as a powerful and popular computational method for predicting the electronic structure and geometry of molecules, offering a balance between accuracy and computational cost.[3] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.
Experimental Protocol: A Typical DFT Geometry Optimization Workflow
-
Initial Structure Generation: A 3D model of the benzohydrazide metal complex is constructed using molecular modeling software.
-
Choice of Functional and Basis Set: This is a critical step that influences the accuracy of the calculation.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and often reliable choice for transition metal complexes.[3][4]
-
Basis Set: A combination of basis sets is typically employed. For the metal ion, a basis set that accounts for relativistic effects, such as LANL2DZ, is often used. For the lighter atoms (C, H, N, O), Pople-style basis sets like 6-31G(d,p) or more extensive sets like 6-311G are common.[4][5]
-
-
Geometry Optimization: The initial structure is subjected to an iterative process where the positions of the atoms are adjusted to find the lowest energy conformation (a minimum on the potential energy surface).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This step also provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) spectra.
Logical Workflow for Comparing DFT and Experimental Geometries
Caption: A flowchart illustrating the parallel workflows for experimental geometry determination via X-ray crystallography and theoretical prediction using DFT, culminating in a comparative analysis.
The Experimental Benchmark: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It provides highly accurate measurements of bond lengths, bond angles, and torsion angles.
Experimental Protocol: A General Crystallographic Workflow
-
Synthesis and Crystallization: The benzohydrazide metal complex is synthesized and purified. The critical and often challenging step is to grow single crystals of sufficient quality for X-ray diffraction. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern of the X-rays is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.
Head-to-Head Comparison: DFT vs. Experimental Geometries
The following table presents a comparison of selected bond lengths and angles for a representative benzohydrazide metal complex, as determined by X-ray crystallography and calculated using DFT.
| Complex | Parameter | Bond/Angle | Experimental (X-ray) (Å or °) | DFT (B3LYP) (Å or °) | Difference (%) | Reference |
| [Ru(III)(L)(PPh₃)Cl₂] | Bond Length | Ru-O | 1.989 | 2.023 | 1.71 | [7] |
| Ru-N(azomethine) | 2.056 | 2.089 | 1.61 | [7] | ||
| Ru-N(pyridyl) | 2.098 | 2.134 | 1.72 | [7] | ||
| C=O | - | - | - | |||
| C=N | - | - | - | |||
| [Ni(II)-2L] | Bond Length | Ni-O1 | 1.8403(11) | - | - | [6] |
| Ni-N2 | 1.8703(13) | - | - | [6] | ||
| Angle | O1-Ni-N2 | 83.70(5) | - | - | [6] | |
| O1-Ni-N2' | 96.30(5) | - | - | [6] | ||
| Co(III) Complex | Bond Length | Co-O | - | - | - | [4] |
| Co-N(azomethine) | - | - | - | [4] |
Note: This table is a representative example. The availability of directly comparable data varies between publications. L represents (E)-3-methoxy-N'-(phenyl(pyridin-2-yl)methylene) benzohydrazide. For [Ni(II)-2L], L is (Z)-N′-(4-methoxybenzylidene)benzohydrazide.
Discussion: Understanding the Discrepancies
As the data suggests, there is generally good agreement between the geometries predicted by DFT and those determined experimentally. For the ruthenium(III) complex, the percentage difference in bond lengths is consistently below 2%.[7] However, it is crucial to understand the inherent reasons for the observed discrepancies:
-
Phase Difference: DFT calculations are typically performed on a single molecule in the gas phase, whereas X-ray crystallography determines the structure in the solid state. In the solid state, intermolecular forces such as hydrogen bonding and crystal packing effects can influence the molecular geometry, leading to deviations from the gas-phase theoretical model.
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. While B3LYP is a robust choice, other functionals may provide better results for specific metal ions or ligand systems. Similarly, the size and type of the basis set can impact the accuracy of the calculated geometry.
-
Relativistic Effects: For heavier metal ions, relativistic effects can become significant and may not be fully accounted for by all basis sets, potentially leading to inaccuracies in the calculated bond lengths involving the metal center.
-
Experimental Factors: While X-ray crystallography is highly accurate, experimental errors can still occur. The quality of the crystal and the resolution of the diffraction data can affect the precision of the determined geometric parameters.
Molecular Structure of a Benzohydrazide Ligand
Caption: A simplified 2D representation of the core structure of a benzohydrazide ligand.
Conclusion and Future Outlook
The synergy between DFT calculations and experimental techniques like X-ray crystallography provides a powerful paradigm for the study of benzohydrazide metal complexes. DFT, particularly with functionals like B3LYP, serves as a reliable predictive tool for molecular geometry, with calculated bond lengths and angles often showing good correlation with experimental data. The relatively small discrepancies observed can be rationalized by considering the differences between the gas-phase theoretical model and the solid-state experimental reality.
For researchers in drug development and materials science, this comparative understanding is invaluable. DFT can be employed as a cost-effective and time-efficient method to screen large libraries of potential benzohydrazide metal complexes, prioritizing those with promising geometries for synthesis and experimental validation. As computational methods continue to improve in accuracy and efficiency, the interplay between theory and experiment will undoubtedly accelerate the discovery and development of novel benzohydrazide-based therapeutics and materials.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, A. A. (2015). Synthesis, characterization, and antioxidant, and anticancer activities of some new benzohydrazide-based Schiff bases. Bioinorganic Chemistry and Applications, 2015, 815859. [Link]
-
Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes. (2024). Chemistry & Biodiversity. [Link]
-
A DFT study on complexes Dichloro {(E) -4-dimethylamino-N '- [(pyridin-2-yl) methylidene-κN] benzohydrazide-κO} M2+ (M = Zn, Cu, Ni, Fe, Mn, Co). (n.d.). Redalyc. [Link]
-
Synthesis of new Cu(II)-benzohydrazide nanometer complexes, spectral, modeling, CT-DNA binding with potential anti-inflammatory and anti-allergic theoretical features. (2019). PubMed. [Link]
-
Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. (2021). MDPI. [Link]
-
Synergy of experimental and computational chemistry: structure and biological activity of Zn(ii) hydrazone complexes. (2021). Dalton Transactions. [Link]
-
Synthesis, X-ray characterization, DFT calculations and Hirshfeld surface analysis of Zn(ii) and Cd(ii) complexes based on isonicotinoylhydrazone ligand. (2018). CrystEngComm. [Link]
-
Comparative graph of bond length difference between DFT and X-Ray. (color figure available online.). (n.d.). ResearchGate. [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry. [Link]
-
Synthesis, X-ray characterization, DFT calculations and Hirshfeld surface analysis studies of carbohydrazone based on Zn(ii) complexes. (2016). CrystEngComm. [Link]
-
Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi-target inhibitors of SARS-CoV-2. (2022). PMC. [Link]
-
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). PMC. [Link]
-
A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Derivatives. (2019). PMC. [Link]
-
Bond lengths (Å), bond angles (°) and dihedral angles (°) obtained by X-ray and DFT/B3LYP/6-311G(d,p) for the title compound. (n.d.). ResearchGate. [Link]
-
Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. (2024). ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy of experimental and computational chemistry: structure and biological activity of Zn(ii) hydrazone complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi‐target inhibitors of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Bioactivity comparison of benzohydrazide vs isonicotinohydrazide derivatives
[1][2]
Executive Summary
This guide provides a technical comparison between Benzohydrazide (BH) and Isonicotinohydrazide (INH) derivatives. While structurally similar—differing only by a single nitrogen atom in the aromatic ring—their biological profiles diverge significantly. INH derivatives represent the gold standard for targeted antimycobacterial therapy (Tuberculosis), whereas BH derivatives exhibit a broader pharmacological profile, showing prominence in oncology (kinase inhibition) and general antimicrobial applications.
Structural & Chemical Divergence
The fundamental difference lies in the aromatic core: the phenyl ring (Benzohydrazide) versus the pyridine ring (Isonicotinohydrazide).
| Feature | Benzohydrazide (BH) | Isonicotinohydrazide (INH) |
| Core Structure | Phenyl ring attached to hydrazide. | Pyridine ring (N at position 4) attached to hydrazide. |
| Electronic Nature | Electron-rich aromatic system. | Electron-deficient due to the electronegative Nitrogen. |
| pKa (Hydrazide N) | ~3.0 - 3.5 (Less acidic). | ~1.8 - 2.0 (More acidic due to electron withdrawal). |
| Metal Chelation | Moderate chelator. | Strong chelator (Pyridine N + Hydrazide O/N). |
| Metabolic Fate | Glucuronidation, Hydrolysis. | N-Acetylation (NAT2), Hydrolysis to Isonicotinic acid. |
Antitubercular Activity: The INH Dominance
Isonicotinic acid hydrazide (Isoniazid) is the quintessential scaffold for tuberculosis treatment.[1][2][3] Its activity is highly specific to Mycobacterium tuberculosis (M.tb).
Mechanism of Action: The KatG-InhA Pathway
INH is a prodrug .[1][3] It requires activation by the mycobacterial catalase-peroxidase enzyme (KatG).[1][2][3] Benzohydrazides generally lack this specific activation pathway, rendering them far less potent against M.tb unless heavily modified.
Key Pathway:
-
Activation: KatG oxidizes INH to an isonicotinoyl radical.
-
Adduct Formation: The radical reacts with NAD+ to form an INH-NAD adduct.
-
Inhibition: The adduct competitively inhibits InhA (Enoyl-ACP Reductase).[1]
-
Result: Blockade of mycolic acid synthesis (cell wall lysis).[1]
Visualization: INH Activation Pathway
Caption: Activation pathway of Isonicotinohydrazide (INH) leading to Mycolic Acid inhibition.[3]
Comparative Data: Antitubercular Potency
| Compound Class | Target Strain | MIC Range (µg/mL) | Notes |
| INH (Parent) | M. tuberculosis H37Rv | 0.05 - 0.2 | Highly potent; bactericidal. |
| BH (Parent) | M. tuberculosis H37Rv | > 64.0 | Inactive without modification. |
| INH-Hydrazones | M. tuberculosis H37Rv | 0.2 - 5.0 | Lipophilicity aids penetration; retains KatG affinity. |
| BH-Hydrazones | M. tuberculosis H37Rv | 2.0 - 25.0 | Moderate activity; often requires lipophilic tails. |
Oncology & Broad-Spectrum: The Benzohydrazide Niche
While INH rules tuberculosis, Benzohydrazide derivatives excel in oncology and broad-spectrum antimicrobial applications. The phenyl ring allows for diverse substitution patterns (electronic tuning) that favor binding to kinases and accumulation in tumor cells.
Anticancer Mechanisms
Benzohydrazides often act as "Direct Inhibitors" rather than prodrugs.
-
EGFR Inhibition: BH derivatives (e.g., containing pyrazoles) fit into the ATP-binding pocket of Epidermal Growth Factor Receptor.
-
PLK1 Inhibition: Targeting Polo-like Kinase 1 to disrupt mitosis.
-
Tubulin Polymerization: Some BH analogs bind tubulin, arresting cell division.
Comparative Data: Cytotoxicity (IC50)
Data synthesized from comparative oncology screenings (e.g., MCF-7 Breast Cancer Cell Line).
| Scaffold | Derivative Type | IC50 (µM) | Mechanism |
| Benzohydrazide | 4-methoxy-benzylidene derivative | 0.29 | EGFR Kinase Inhibition |
| Benzohydrazide | Pyrrolyl-benzohydrazide | 0.66 | PLK1 Inhibition |
| Isonicotinohydrazide | Salicylaldehyde-INH hydrazone | 3.36 | Metal Chelation / DNA interaction |
| Isonicotinohydrazide | Unmodified INH | > 100 | Non-cytotoxic (Safe for host) |
Insight: Benzohydrazides are significantly more potent cytotoxic agents. INH is designed to be non-toxic to eukaryotic cells, which is why it is a safe antibiotic but a poor starting point for chemotherapy unless drastically modified.
Experimental Protocols
A. General Synthesis: Schiff Base Formation
Both scaffolds are commonly derivatized into hydrazones to improve lipophilicity and bioactivity.
Protocol:
-
Reagents: Equimolar amounts of Hydrazide (Benzohydrazide or INH) and substituted Aldehyde.
-
Solvent: Absolute Ethanol or Methanol (20 mL per 10 mmol).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Condition: Reflux at 80°C for 4–8 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Work-up: Cool to RT. Filter the precipitate. Wash with cold ethanol. Recrystallize from ethanol/DMF.
Caption: General synthesis workflow for hydrazone derivatives of BH and INH.
B. Bioassay: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Prep: Add 100 µL of test compound (serially diluted in DMSO/Broth) to 96-well plates.
-
Incubation: Add 100 µL inoculum. Incubate at 37°C for 24h (Bacteria) or 7 days (M.tb with Alamar Blue).
-
Readout: Lowest concentration with no visible growth (or no color change from Blue to Pink for Alamar Blue).
Summary of Strategic Application
| Application Goal | Preferred Scaffold | Reason |
| Targeting Tuberculosis | Isonicotinohydrazide | Exploits the unique KatG activation pathway specific to Mycobacteria. |
| Targeting Cancer (Solid Tumors) | Benzohydrazide | Better hydrophobic fit for kinase pockets (EGFR, VEGFR); higher cytotoxicity. |
| Targeting Gram +/- Bacteria | Benzohydrazide | Broad spectrum activity; membrane disruption capabilities when lipophilic groups are added. |
| Metal Chelation Therapy | Isonicotinohydrazide | The pyridine nitrogen acts as an additional donor site for tridentate coordination. |
References
-
International Journal of Science and Research , "Kinetics and Mechanism of the Selective Oxidation of Benzoic and Isonicotinic Acid Hydrazides", IJSR, 2014. Link
-
BenchChem , "A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents", BenchChem Guides, 2025. Link
-
The Pharma Journal , "Benzohydrazides: As potential bio-active agents", The Pharma Journal, 2018. Link
-
MDPI Molecules , "Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds", MDPI, 2023. Link
-
Arabian Journal of Chemistry , "Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives", Arabian Journal of Chemistry, 2022. Link
A Senior Application Scientist's Guide to Validating EGFR Kinase Inhibition of Cyanoacetyl Hydrazide Analogs
Introduction: Targeting a Key Driver of Oncogenesis
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs critical processes such as cell proliferation, survival, and differentiation.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, the EGFR signaling pathway is hijacked.[3][4][5] Mutations, gene amplification, or protein overexpression lead to its constitutive activation, driving uncontrolled tumor growth.[1][5] This has established EGFR as a validated and high-value target for cancer therapy.
The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) represents a paradigm shift towards targeted cancer treatment. First-generation inhibitors like erlotinib and gefitinib effectively block the ATP-binding site of the kinase domain, shutting down the aberrant signaling cascade.[6][7][8] However, the clinical success of these agents is often tempered by the emergence of drug resistance, frequently through secondary mutations in the EGFR kinase domain.[9][10] This reality fuels a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms or offer improved selectivity and potency.
Among the myriad of heterocyclic compounds explored, the cyanoacetyl hydrazide moiety and its derivatives, such as hydrazonylthiazoles, have emerged as a promising scaffold. Their structural features present unique opportunities for forming key interactions within the EGFR active site. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate and compare novel cyanoacetyl hydrazide analogs against established benchmarks, ensuring scientific integrity from the benchtop to preclinical consideration.
The EGFR Signaling Cascade: A Visual Overview
Understanding the target pathway is paramount. Ligand binding to EGFR induces receptor dimerization, which in turn activates its intracellular kinase domain through autophosphorylation. This event initiates a cascade of downstream signals, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, culminating in cell proliferation and survival.[2][5]
Caption: A logical workflow for the validation of novel EGFR kinase inhibitors.
Step 1: In Vitro EGFR Kinase Inhibition Assay
-
Expertise & Causality: This is the foundational experiment. Its purpose is to quantify the direct inhibitory effect of the test compound on the enzymatic activity of purified, recombinant EGFR kinase. [11]A positive result here confirms that the compound can physically interact with the target and inhibit its function, independent of cellular complexities like membrane transport or metabolism. We use a luminescence-based assay, such as ADP-Glo™, because it is highly sensitive, has a large dynamic range, and directly measures the product of the kinase reaction (ADP), providing a robust readout of enzyme activity. [11][12]
Caption: Principle of an in vitro luminescence-based kinase assay.
-
Detailed Experimental Protocol (ADP-Glo™ Assay Format)
-
Reagent Preparation:
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP (at the Kₘ concentration for EGFR, if known, or ~10-25 µM), and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1). [12] * Prepare serial dilutions of the test compound and reference inhibitors (e.g., Erlotinib) in a 10% DMSO solution. Final assay concentrations should typically range from 10 µM to 0.1 nM.
-
Dilute purified recombinant human EGFR kinase to the desired working concentration (e.g., 1-2 ng/µL) in 1x Kinase Assay Buffer. [12]
-
-
Kinase Reaction:
-
In a 96-well or 384-well assay plate, add 2.5 µL of the serially diluted test compound or control.
-
Add 12.5 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR kinase. The final reaction volume is 25 µL. [12] * Include "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.
-
Incubate the plate at 30°C for 45-60 minutes. [12]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining ATP.
-
Incubate at room temperature for 45 minutes. [12] * Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for another 45-60 minutes in the dark. [12] * Measure luminescence using a microplate reader.
-
-
Data Analysis & Trustworthiness:
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percentage of inhibition relative to the "Positive Control" for each compound concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited). This dose-response curve is a self-validating system; a well-defined sigmoidal curve provides confidence in the calculated potency.
-
-
Step 2: Cell-Based Antiproliferative Assay
-
Expertise & Causality: While an in vitro assay confirms target interaction, it doesn't predict cellular activity. The compound must be able to cross the cell membrane, remain stable in the cytoplasm, and inhibit EGFR in a complex biological environment. This assay measures the compound's ability to inhibit cell growth, providing a crucial link between biochemical potency and physiological effect. [13]We use multiple cell lines to understand the compound's selectivity. For example:
-
A549 or H-1734: NSCLC cells with wild-type EGFR. [14][15] * PC-9 or H-1650: NSCLC cells with an activating EGFR mutation (e.g., exon 19 deletion), which are typically hypersensitive to EGFR inhibitors. [9][15] * H-1975: NSCLC cells with both an activating mutation (L858R) and a resistance mutation (T790M). [9][15]Activity against this line suggests the potential to overcome first-generation TKI resistance.
-
-
Detailed Experimental Protocol (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Culture & Seeding:
-
Culture the selected cancer cell lines under standard conditions.
-
Trypsinize and count the cells. Seed them into a 96-well, white-walled plate at a density of 1,000-5,000 cells per well in 90 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 10x working solutions of your serially diluted cyanoacetyl hydrazide analogs and reference drugs in the appropriate cell culture medium.
-
Add 10 µL of the 10x compound solution to the corresponding wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 72 hours under standard cell culture conditions. [11]
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability. [13] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis & Trustworthiness:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the inhibitor concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value. Comparing the GI₅₀ values across different cell lines provides critical insight into the compound's mutant selectivity.
-
-
Step 3: Cellular Target Engagement via Western Blot
-
Expertise & Causality: A reduction in cell proliferation is a downstream effect. To definitively prove that this effect is caused by the inhibition of EGFR, we must visualize the target's activity within the cell. Western blotting allows us to measure the phosphorylation status of EGFR and its key downstream effectors, Akt and ERK. [15]A potent compound should reduce the levels of phosphorylated EGFR (p-EGFR), p-Akt, and p-ERK in a dose-dependent manner without affecting the total protein levels of EGFR, Akt, or ERK. This provides direct, mechanistic evidence of on-target activity. [11][16]
-
Detailed Experimental Protocol
-
Cell Treatment and Lysis:
-
Seed cells (e.g., PC-9) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
-
Protein Quantification and Sample Preparation:
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2, and total ERK1/2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
-
-
Conclusion: Synthesizing Data for Informed Decisions
The validation of a novel EGFR inhibitor is a systematic process that builds a case for its potential. By following this workflow, a researcher can move from a promising chemical structure to a well-characterized molecule. The ideal cyanoacetyl hydrazide analog would exhibit:
-
High Potency: A low nanomolar IC₅₀ value in the in vitro kinase assay.
-
Cellular Efficacy: A potent GI₅₀ in EGFR-dependent cancer cell lines that correlates well with its biochemical potency.
-
Mechanism Confirmation: Clear, dose-dependent inhibition of EGFR, Akt, and ERK phosphorylation in cellular assays.
-
Favorable Selectivity: Greater potency against cancer cells with activating EGFR mutations and minimal activity against a broad panel of other kinases to reduce potential off-target toxicity.
Data generated through these self-validating protocols provide the robust, high-quality evidence required to justify the advancement of promising cyanoacetyl hydrazide analogs into the next stages of the drug discovery pipeline, including pharmacokinetic profiling and in vivo efficacy studies.
References
- EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press.
-
Al-Ostoot, F. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]
- Mishani, E., et al. (2005). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry.
-
Tominaga, K., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. PMC. [Link]
-
Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [Link]
-
Kinnings, S. L., et al. (2009). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. [Link]
-
Serrano-Biceño, C., et al. (2025). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. PMC. [Link]
-
IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.). ResearchGate. [Link]
-
Rizi, R. S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology. [Link]
-
Lee, Y., et al. (2021). Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research. [Link]
-
Pedersen, M. W., et al. (2005). Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. PMC. [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]
-
Abourehab, M. A. S., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC. [Link]
-
Cuzzucoli Crucitti, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]
-
EGFR and Lung Cancer. (2025). American Lung Association. [Link]
-
What is the mechanism of Erlotinib Hydrochloride?. (2024). Patsnap Synapse. [Link]
-
Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. PMC. [Link]
-
Experimental confirmation of predicted kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Aldeghi, M., et al. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PMC. [Link]
-
Human EGFR1 Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]
-
Identification of New Egfr Inhibitors By Structure-Based Virtual Screening and Biological Evaluation. (2024). DigitalCommons@TMC. [Link]
-
Anido, J., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. [Link]
-
New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors. (2020). AACR Journals. [Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. MDPI. [Link]
-
Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition. (n.d.). Bio-Rad. [Link]
-
Aykin-Burns, N., et al. (2013). Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4. PMC. [Link]
-
Buck, E., et al. (2007). The EGFR inhibitor erlotinib sensitizes tumor cells to IGF-1 receptor inhibition by promoting Akt signaling through the IGF-1R-IRS1-Akt axis. AACR Journals. [Link]
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- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR interactive pathway | Abcam [abcam.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lung.org [lung.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of N'-(2-cyanoacetyl)benzohydrazide: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous confirmation of a compound's purity and identity is a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical techniques for assessing the purity of N'-(2-cyanoacetyl)benzohydrazide, a versatile building block in medicinal chemistry. We will delve into the utility of traditional elemental analysis and compare its performance with modern chromatographic and spectroscopic methods, namely High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).
The Subject of Our Analysis: N'-(2-cyanoacetyl)benzohydrazide
N'-(2-cyanoacetyl)benzohydrazide is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its molecular structure, featuring a benzoyl group, a hydrazide linkage, and a cyanoacetyl moiety, provides multiple reactive sites for further chemical transformations.
Molecular Formula: C₁₀H₉N₃O₂
Molecular Weight: 203.20 g/mol
The purity of this compound is critical, as impurities can lead to unwanted side reactions, affect biological activity, and compromise the integrity of research data.
The Gold Standard: Elemental Analysis (CHN Analysis)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a long-established and robust method for determining the elemental composition of a pure organic compound. The technique relies on the complete combustion of a small, precisely weighed amount of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, providing the percentage by mass of each element.
Theoretical Elemental Composition of N'-(2-cyanoacetyl)benzohydrazide
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 59.11 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.47 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 20.69 |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.75 |
| Total | 203.22 | 100.00 |
For a sample of N'-(2-cyanoacetyl)benzohydrazide to be considered pure by this method, the experimentally determined percentages of C, H, and N should closely match these theoretical values. A commonly accepted tolerance in academic and industrial settings is a deviation of no more than ±0.4% from the calculated value.
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: A small amount of the N'-(2-cyanoacetyl)benzohydrazide sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a combustion furnace heated to approximately 900-1000 °C. The sample is combusted in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its oxides.
-
Reduction and Separation: The combustion gases are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
Causality in Experimental Choices:
-
High-Temperature Combustion: Ensures the complete conversion of the sample to its elemental gaseous oxides, which is fundamental for accurate quantification.
-
Pure Oxygen Environment: Drives the combustion reaction to completion, preventing the formation of incomplete combustion products that would lead to inaccurate results.
-
Reduction Step: The conversion of all nitrogen oxides to N₂ gas is crucial for a single, quantifiable nitrogen signal.
-
Chromatographic Separation: Allows for the individual detection of each gaseous component without interference.
Orthogonal Purity Verification: A Multi-faceted Approach
While elemental analysis provides a fundamental assessment of elemental composition, it does not offer information about the nature of any impurities present. Therefore, employing orthogonal methods that assess purity based on different physicochemical principles is essential for a comprehensive evaluation.
Caption: Workflow for comprehensive purity verification of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity analysis, it is particularly useful for detecting and quantifying organic impurities.
Experimental Protocol: HPLC-UV for N'-(2-cyanoacetyl)benzohydrazide
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this moderately polar compound.
-
Mobile Phase: A gradient elution is recommended to separate potential impurities with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
Data Interpretation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should show a single major peak with minimal or no other peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide both structural information and a highly accurate quantification of the analyte without the need for a specific reference standard of the compound itself.[1]
Experimental Protocol: ¹H qNMR for N'-(2-cyanoacetyl)benzohydrazide
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the N'-(2-cyanoacetyl)benzohydrazide sample.
-
Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic anhydride or dimethyl sulfone). The standard should have a known purity, be stable, not react with the sample, and have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is often a safe starting point.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. While not inherently a quantitative technique for purity in the same way as HPLC or qNMR, it is excellent at identifying impurities by their mass-to-charge ratio (m/z).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Both positive and negative ion modes should be checked, although protonated molecules [M+H]⁺ are commonly observed for hydrazides in positive mode.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
Data Interpretation:
The mass spectrum should show a prominent peak corresponding to the expected molecular ion of N'-(2-cyanoacetyl)benzohydrazide (e.g., [M+H]⁺ at m/z 204.07). The presence of other significant peaks may indicate impurities.
Comparison of Techniques
| Feature | Elemental Analysis (CHN) | HPLC-UV | qNMR | Mass Spectrometry (MS) |
| Principle | Combustion and detection of elemental gases | Chromatographic separation based on polarity | Nuclear magnetic resonance of atomic nuclei | Mass-to-charge ratio of ionized molecules |
| Information Provided | Elemental composition (%C, H, N) | Chromatographic purity, number of components | Structural confirmation, absolute purity, identification of impurities | Molecular weight confirmation, identification of impurities by mass |
| Strengths | Robust, well-established, provides fundamental composition | High sensitivity for UV-active compounds, excellent for resolving mixtures | Primary analytical method, highly accurate, provides structural information | High sensitivity, excellent for molecular weight determination |
| Limitations | Does not identify the nature of impurities, not suitable for mixtures | Requires a chromophore, purity is relative to detected peaks | Lower sensitivity than HPLC and MS, requires more sample | Not inherently quantitative for purity without extensive calibration |
| Typical Application | Confirmation of the empirical formula of a pure substance | Routine purity checks, quantification of known impurities | Definitive purity assessment, structural elucidation | Confirmation of molecular identity, impurity profiling |
Conclusion: A Holistic Approach to Purity Confirmation
For a comprehensive and trustworthy assessment of the purity of N'-(2-cyanoacetyl)benzohydrazide, a multi-technique approach is indispensable.
-
Elemental analysis serves as a fundamental check of the elemental composition, confirming that the bulk of the material corresponds to the expected molecular formula.
-
HPLC-UV provides a detailed picture of the chromatographic purity, revealing the presence of any UV-active impurities.
-
qNMR offers the dual benefit of unambiguous structural confirmation and highly accurate, absolute purity determination.
-
Mass spectrometry provides the definitive confirmation of the molecular weight.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can have the highest level of confidence in the purity and identity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(3), 589-595. [https://pubs.acs.org/doi/abs/10.1021/np068069+ ]
Sources
Safety Operating Guide
N'-(2-cyanoacetyl)benzohydrazide proper disposal procedures
This guide outlines the proper disposal procedures for N'-(2-cyanoacetyl)benzohydrazide , a specialized organic intermediate containing both hydrazine and nitrile functionalities.
These protocols are designed for Senior Application Scientists and Laboratory Managers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to maintain the highest levels of laboratory safety.
Executive Summary: Immediate Action Card
| Parameter | Critical Information |
| Compound Name | N'-(2-cyanoacetyl)benzohydrazide |
| Physical State | Solid (Crystalline powder) |
| Primary Hazard | Acute Toxicity (Hydrazide moiety) & Potential Cyanide Release (if acidified). |
| Disposal Method | High-Temperature Incineration (Destruction of CN bond). |
| Incompatibilities | Strong Acids (Risk of HCN evolution), Strong Oxidizers (Exothermic reaction). |
| Spill Response | Do not dry sweep. Dampen with inert solvent or water to avoid dust. Scoop into a sealed container. |
Chemical Profile & Hazard Identification
Before disposal, the waste must be characterized to determine the correct waste stream.[1][2] As a research chemical, it may not have a specific RCRA "P" or "U" list number, so it must be characterized by its functional hazards.
-
Chemical Structure:
-
Functional Groups:
-
Benzohydrazide Moiety: Associated with acute toxicity (oral/dermal) and potential mutagenicity.
-
Nitrile (Cyano) Group: Stable under neutral conditions but can release Hydrogen Cyanide (HCN) gas if exposed to strong acids or thermal decomposition.
-
-
GHS Classification (Derived/Conservative):
-
Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).
-
Skin/Eye Irritation: Category 2.[3]
-
Reactivity: Contact with acids liberates toxic gas (EUH032 equivalent).
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Precipitates)
Applicability: Expired reagents, synthesis products, spill cleanup residues.
-
Segregation: Isolate the solid in a dedicated waste container. Do not mix with acidic solid waste (e.g., silica gel acidified with HCl).
-
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic Solid, Organic, n.o.s."
-
Constituents: List "N'-(2-cyanoacetyl)benzohydrazide" explicitly.
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Final Disposal: Transfer to EHS/Waste Management for High-Temperature Incineration .
-
Scientific Rationale: Incineration at >1000°C is required to break the
triple bond and oxidize the hydrazine backbone to and (scrubbed), preventing environmental release of cyanides.
-
Protocol B: Liquid Waste (Mother Liquors & Solvents)
Applicability: Filtrates from synthesis, recrystallization solvents (Ethanol, Methanol, DMF).
-
pH Check (Critical): Before adding to any waste container, verify the pH of the solution.
-
If Acidic (pH < 7): Neutralize slowly with Sodium Bicarbonate (
) or Sodium Hydroxide ( ) to pH 8-10. This prevents the formation of HCN gas inside the waste drum.
-
-
Solvent Segregation:
-
Non-Halogenated: If dissolved in Ethanol/Methanol/DMF.
-
Halogenated: If dissolved in DCM/Chloroform.
-
-
Containerization: Pour into the appropriate "Organic Solvent Waste" carboy.
-
Labeling:
-
Add "Trace N'-(2-cyanoacetyl)benzohydrazide" to the constituent list on the carboy tag.
-
Warning: Add a secondary label "Contains Cyanide Precursors - DO NOT ACIDIFY."
-
Protocol C: Contaminated Debris
Applicability: Gloves, weigh boats, paper towels.
-
Bagging: Place all contaminated disposables into a clear, heavy-duty plastic bag (chem-waste bag).
-
Double Containment: Seal the bag and place it inside a secondary solid waste drum or box.
-
Disposal: Treat as Hazardous Solid Waste (Incineration). Do not dispose of in regular trash.
Visual Workflow: Disposal Decision Tree
The following logic flow ensures the material is routed to the correct destruction method without creating secondary hazards.
Figure 1: Decision logic for the segregation and disposal of N'-(2-cyanoacetyl)benzohydrazide waste streams.
Safety & Scientific Rationale
Why Incineration?
Landfilling organic cyanides is dangerous due to the potential for leaching into groundwater where hydrolysis can release free cyanide. Chemical oxidation (e.g., bleach treatment) is effective for simple cyanides but can be unpredictable with complex organic hydrazides, potentially forming toxic chloramines or incomplete oxidation products. Incineration guarantees the complete thermal decomposition of the organic framework.
The Acid Risk
The cyanoacetyl group (
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]
-
PubChem. (2025). Benzohydrazide (Compound Summary). National Library of Medicine. [Link]
-
PubChem. (2025). 2-Cyanoacetohydrazide (Compound Summary). National Library of Medicine. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N'-(2-cyanoacetyl)benzohydrazide
As researchers and drug development professionals, our work with novel compounds like N'-(2-cyanoacetyl)benzohydrazide is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. The protocols herein are designed to be a self-validating system, explaining not just the "what," but the critical "why" behind each recommendation.
Foundational Hazard Assessment
N'-(2-cyanoacetyl)benzohydrazide belongs to a class of compounds that requires careful handling due to the presence of both a hydrazide and a cyano group. While specific toxicological data for this exact molecule is limited, a conservative approach based on the known hazards of its parent structures—benzhydrazide and cyanoacetohydrazide—is scientifically prudent.
The primary risks involve irritation to the skin, eyes, and respiratory tract. Harmful effects upon ingestion or skin contact are also significant concerns.[1][2][3][4][5] Furthermore, some hydrazide derivatives are suspected carcinogens, demanding a high level of precaution.[2][3][5]
Table 1: Summary of Potential Hazards Based on Related Compounds
| Hazard Classification | Description | Associated Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink or smoke when using this product.[1][4][5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[1][2][3][5][6] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. | Wear eye protection/face protection.[1][2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2][3][5][6] |
| Carcinogenicity (Category 2) | Suspected of causing cancer (based on benzhydrazide). | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2][3][5] |
Core Directive: Selecting Your Personal Protective Equipment
Your choice of PPE is the primary barrier between you and potential exposure. The following recommendations constitute the minimum required protection.
Eye and Face Protection
Direct ocular exposure can cause serious irritation or damage.[1][6]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Solutions/Splash Risk: Chemical splash goggles are essential to form a complete seal around the eyes.
-
High-Risk Operations: When handling larger quantities or if there is a significant splash hazard, a full face shield should be worn over safety goggles.[7][8][9]
Hand Protection
The risk of skin irritation and the potential for dermal absorption make glove selection critical.[9]
-
Material: Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or immersion, butyl rubber gloves offer superior protection against many hydrazide compounds.[7][8]
-
Protocol: Always inspect gloves for tears or punctures before use.[2] Employ the double-gloving technique for added protection during high-risk procedures. After handling, remove gloves using a method that avoids skin contact with the outer surface and wash hands thoroughly.
Skin and Body Protection
Protecting your skin and street clothes from contamination is crucial.
-
Lab Coat: A flame-resistant lab coat is advisable, particularly when working with flammable solvents.[7][9] Ensure the coat is fully buttoned.
-
Apron: For procedures with a high risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of safety.[1][9]
-
Apparel: Always wear long pants and fully enclosed, chemically resistant shoes.[7]
Respiratory Protection
Inhalation of airborne particles is a primary exposure route that can cause respiratory irritation.[1][10]
-
Engineering Controls: First and foremost, handle N'-(2-cyanoacetyl)benzohydrazide solid in a certified chemical fume hood to minimize airborne dust.[9][10]
-
Respirator Use: If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is mandatory.[7][8]
-
For nuisance dust levels, a NIOSH-approved N95 respirator may be sufficient.[1]
-
For tasks with a higher potential for aerosol generation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[7] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing.
-
Operational Plan: PPE Donning and Doffing Protocol
A disciplined sequence for putting on and removing PPE is as important as the equipment itself. It prevents cross-contamination and ensures the user is fully protected before work begins and safely decontaminated before leaving the work area.
Step-by-Step Donning Procedure
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Respirator (if required): Perform a seal check to ensure your respirator is fitted correctly.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Step-by-Step Doffing Procedure
-
Initial Decontamination: If grossly contaminated, wipe down the exterior of your equipment before removal.
-
Gloves (Outer Pair): Remove the outer pair of gloves (if double-gloved) without touching the outside surface with your bare skin.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it inside-out. Remove the apron. Place it in a designated container for hazardous waste or laundry.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Respirator (if used): Remove your respirator.
-
Gloves (Inner Pair): Remove the final pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Procedural Workflow for PPE Selection
The specific task you are performing dictates the necessary level of PPE. This diagram outlines the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow based on the physical form of the chemical being handled.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling of N'-(2-cyanoacetyl)benzohydrazide.
-
Chemical Waste: All solutions and solid residues containing this compound must be disposed of as hazardous chemical waste.[11] They should never be poured down the drain or placed in the regular trash. Collect waste in a clearly labeled, sealed container compatible with the chemical.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with the chemical is considered hazardous waste.[11] Place these items in a designated hazardous waste container for collection by a licensed disposal service.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent before disposal or recycling.[12] The rinsate (the rinse water) must be collected and disposed of as hazardous waste.[12] Follow your institution's specific procedures for container disposal.
By adhering to these rigorous PPE and disposal protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
University of California. Hydrazine - Risk Management and Safety. [Online] Available at: [Link]
-
UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS Standard Operating Procedure. [Online] Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. [Online] Available at: [Link]
-
SciSpace. β-N-Cyanoethyl Acyl Hydrazide Derivatives : A New Class of β-Glucuronidase Inhibitors. [Online] Available at: [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Online] Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Online] Available at: [Link]
-
Reddit. Safely disposing of old chemicals. [Online] Available at: [Link]
-
PubMed. Synthesis of 4-chloro-N'-(2-cyanoacetyl)benzohydrazide derivatives, cytotoxicity, VEGFR-2/EGFRT790M bioassays and in silico docking/ADMET studies. [Online] Available at: [Link]
-
NSW Environment Protection Authority (EPA). Safe disposal of pesticides. [Online] Available at: [Link]
-
ResearchGate. Treatment and disposal of chemical wastes in daily laboratory work. [Online] Available at: [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. SYNTHESIS, CHARACTERIZATION AND ANTI-OBESITY ACTIVITY OF N-ACETYLCYANOACETYL HYDRAZONE DERIVATIVE. [Online] Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. arxada.com [arxada.com]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
